molecular formula C16H23N3O7 B4077549 1-[3-(3-methyl-4-nitrophenoxy)propyl]piperazine oxalate

1-[3-(3-methyl-4-nitrophenoxy)propyl]piperazine oxalate

Cat. No. B4077549
M. Wt: 369.37 g/mol
InChI Key: OQLRVCJEZYITPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3-methyl-4-nitrophenoxy)propyl]piperazine oxalate, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MNPA belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-[3-(3-methyl-4-nitrophenoxy)propyl]piperazine oxalate is not yet fully understood. However, it is believed that 1-[3-(3-methyl-4-nitrophenoxy)propyl]piperazine oxalate exerts its pharmacological effects by modulating various signaling pathways and molecular targets in the body. For example, 1-[3-(3-methyl-4-nitrophenoxy)propyl]piperazine oxalate has been found to inhibit the expression of inflammatory cytokines and enzymes, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-[3-(3-methyl-4-nitrophenoxy)propyl]piperazine oxalate has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce oxidative stress, enhance antioxidant defense mechanisms, and improve mitochondrial function. 1-[3-(3-methyl-4-nitrophenoxy)propyl]piperazine oxalate has also been found to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

1-[3-(3-methyl-4-nitrophenoxy)propyl]piperazine oxalate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. 1-[3-(3-methyl-4-nitrophenoxy)propyl]piperazine oxalate is also stable under normal laboratory conditions and can be stored for extended periods. However, 1-[3-(3-methyl-4-nitrophenoxy)propyl]piperazine oxalate has some limitations for lab experiments. It is not water-soluble and has limited solubility in organic solvents. 1-[3-(3-methyl-4-nitrophenoxy)propyl]piperazine oxalate is also relatively expensive compared to other compounds.

Future Directions

There are several future directions for 1-[3-(3-methyl-4-nitrophenoxy)propyl]piperazine oxalate research. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anti-cancer agent. Further studies are also needed to elucidate the exact mechanism of action of 1-[3-(3-methyl-4-nitrophenoxy)propyl]piperazine oxalate and to optimize its pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, 1-[3-(3-methyl-4-nitrophenoxy)propyl]piperazine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. 1-[3-(3-methyl-4-nitrophenoxy)propyl]piperazine oxalate has been found to exhibit various pharmacological activities and has been investigated for its potential use in the treatment of neurological disorders and cancer. 1-[3-(3-methyl-4-nitrophenoxy)propyl]piperazine oxalate has several advantages for lab experiments but also has some limitations. Further studies are needed to fully understand the mechanism of action of 1-[3-(3-methyl-4-nitrophenoxy)propyl]piperazine oxalate and to optimize its pharmacological properties.

Scientific Research Applications

1-[3-(3-methyl-4-nitrophenoxy)propyl]piperazine oxalate has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various pharmacological activities such as anti-inflammatory, antioxidant, and antitumor effects. 1-[3-(3-methyl-4-nitrophenoxy)propyl]piperazine oxalate has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[3-(3-methyl-4-nitrophenoxy)propyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3.C2H2O4/c1-12-11-13(3-4-14(12)17(18)19)20-10-2-7-16-8-5-15-6-9-16;3-1(4)2(5)6/h3-4,11,15H,2,5-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLRVCJEZYITPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCN2CCNCC2)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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